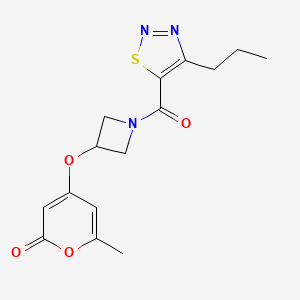
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound featuring a complex structure. Its framework consists of multiple functional groups that can interact with biological systems, making it a potential candidate for various applications in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. This starts with the preparation of intermediate compounds such as 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine derivatives. The key steps include nucleophilic substitution and coupling reactions under controlled conditions. Solvents like acetonitrile, methanol, or dimethylformamide and bases like triethylamine or potassium carbonate might be employed to facilitate these transformations.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost, yield, and purity. This includes bulk synthesis of intermediates, automation of reaction steps, and continuous monitoring of reaction conditions. The final product is typically purified via recrystallization or chromatography techniques to ensure it meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo a variety of chemical reactions including:
Oxidation: : Potentially forming sulfoxides or sulfones if sulfur-containing groups were present.
Reduction: : Reducing agents could target carbonyl groups.
Substitution: : Halogen atoms in the structure could be replaced with other functional groups.
Hydrolysis: : In aqueous environments, ester bonds could be cleaved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Use of nucleophiles such as thiolates or amines.
Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Depending on the reaction type, major products could include various derivatives of the parent compound, potentially increasing its solubility, stability, or altering its biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, it can serve as a building block for more complex molecules.
Biology
The compound may be used to study enzyme interactions, particularly those involving nucleophilic substitution reactions in biological systems.
Medicine
Its structure suggests it could be a candidate for pharmaceutical development, potentially acting as an enzyme inhibitor or receptor antagonist.
Industry
In materials science, derivatives might be useful for developing new polymers or nanomaterials.
Wirkmechanismus
The compound's mechanism of action is likely related to its ability to interact with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these proteins through binding to active sites or allosteric sites, altering their conformation and function. The pathways involved could include those related to signal transduction, metabolic regulation, or cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(4-(2-hydroxyethyl)phenylcarbamoyl)-1-methylpyridin-2(1H)-one: : Another compound with a similar backbone structure but different functional groups.
3-(3-(4-morpholinylcarbonyl)-1-methylpyridin-2(1H)-one: : Similar base structure with varied heterocyclic elements.
6-ethyl-5-fluoropyrimidin-4-yl acetate: : Shares a common intermediate in its synthetic route.
Highlighting Uniqueness
What sets 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups that allow for versatile interactions and reactions, increasing its potential utility across multiple scientific disciplines.
In essence, this compound stands as a molecule of significant interest due to its structural diversity and broad application potential.
Eigenschaften
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQMKBLULUGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)




![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)


![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2498049.png)
